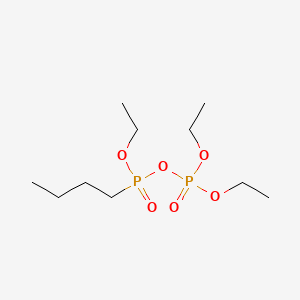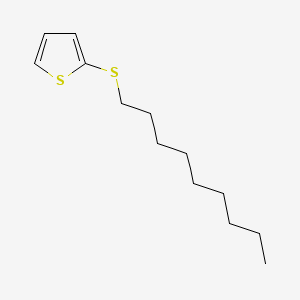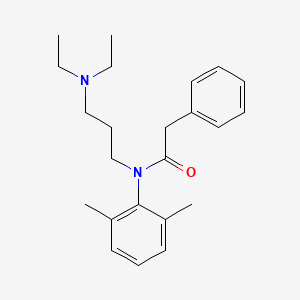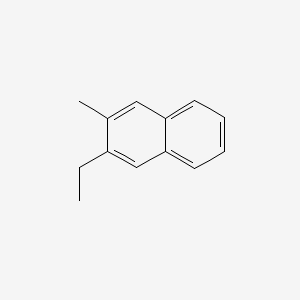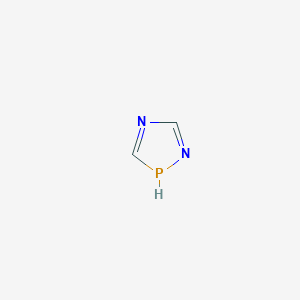
2H-1,4,2-Diazaphosphole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,4,2-Diazaphosphole is a heterocyclic compound containing phosphorus and nitrogen atoms within a five-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2H-1,4,2-Diazaphosphole can be synthesized through several methods. One common approach involves the ring-expansion reactions of 2H-azaphosphirene complexes with nitriles using triflic acid and triethylamine . Another method includes the cycloaddition-cycloreversion reactions on triazaphospholes, which provide a high yield of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: 2H-1,4,2-Diazaphosphole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diazaphosphole oxides.
Reduction: Reduction reactions can yield different phosphorus-containing products.
Substitution: Substitution reactions with alkyl halides can lead to the formation of substituted diazaphosphole derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Alkyl halides and other electrophiles are typical reagents for substitution reactions.
Major Products: The major products formed from these reactions include various substituted diazaphosphole derivatives, oxides, and reduced phosphorus compounds .
Scientific Research Applications
2H-1,4,2-Diazaphosphole has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics and photovoltaic materials.
Biology and Medicine: Research is ongoing to explore its potential as a bioactive molecule with applications in medicinal chemistry.
Mechanism of Action
The mechanism of action of 2H-1,4,2-Diazaphosphole involves its ability to coordinate with metal centers through its phosphorus and nitrogen atoms. This coordination can lead to various electronic and structural changes in the metal complexes, influencing their reactivity and properties . The compound’s unique electronic structure allows it to participate in charge transfer processes, making it valuable in materials science applications .
Comparison with Similar Compounds
- 1,2,3-Diazaphosphole
- 1,3,2-Diazaphosphole
- 1,2,4-Diazaphosphole
Comparison: 2H-1,4,2-Diazaphosphole is unique due to its specific arrangement of phosphorus and nitrogen atoms within the ring, which imparts distinct electronic properties compared to other diazaphospholes. For instance, 1,2,3-Diazaphosphole and 1,3,2-Diazaphosphole have different nitrogen-phosphorus arrangements, leading to variations in their reactivity and applications .
Properties
CAS No. |
288-91-5 |
|---|---|
Molecular Formula |
C2H3N2P |
Molecular Weight |
86.03 g/mol |
IUPAC Name |
2H-1,4,2-diazaphosphole |
InChI |
InChI=1S/C2H3N2P/c1-3-2-5-4-1/h1-2,5H |
InChI Key |
KFUCADOYNAEFEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=NPC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


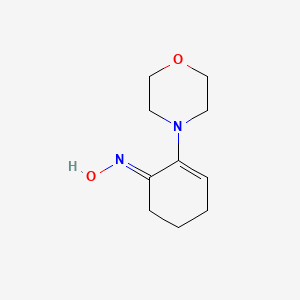
![Acetamide,N-[5-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-YL)-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-pyrimidin-4-YL]-](/img/structure/B13816055.png)
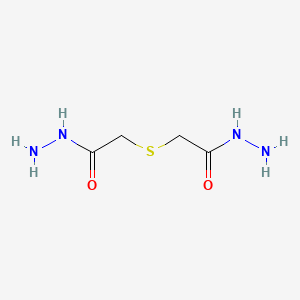
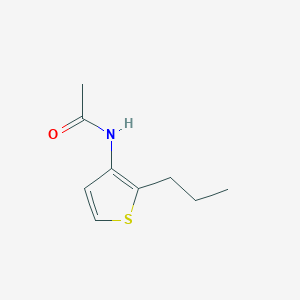
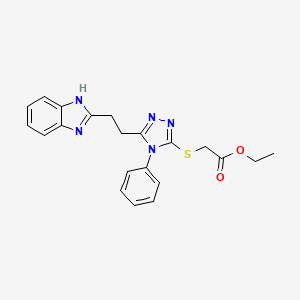
![3-[3-(2-Methoxyphenoxy)pyrrolidin-1-yl]propan-1-ol](/img/structure/B13816064.png)


![2-[4-[2-(2-Hydroxyethoxy)ethyl]piperazin-4-ium-1-yl]-1-(3,4,5-trimethoxyphenyl)ethanone bromide](/img/structure/B13816080.png)
